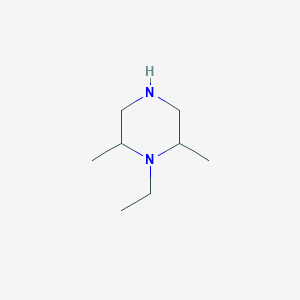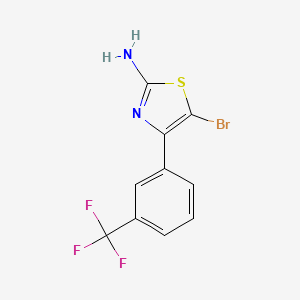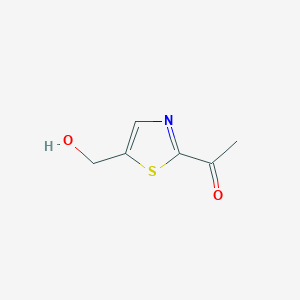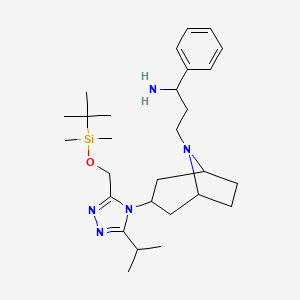
1-Ethyl-2,6-dimethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2,6-dimethylpiperazine is a heterocyclic organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions This specific compound, with the molecular formula C8H18N2, is notable for its structural modifications, which include ethyl and dimethyl groups attached to the piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
1-Ethyl-2,6-dimethylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
For industrial-scale production, a one-step synthesis under gas-solid phase catalysis in a stationary bed is often employed. This method uses 1,2-propylene diamine as a starting material and a metal-supported catalyst, such as copper or nickel, to achieve high yields . The process is advantageous due to its simplicity, low cost, and minimal environmental impact.
化学反应分析
Types of Reactions
1-Ethyl-2,6-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated compounds can replace hydrogen atoms on the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield N-oxides, while reduction can produce various amines.
科学研究应用
1-Ethyl-2,6-dimethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1-Ethyl-2,6-dimethylpiperazine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2,6-Dimethylpiperazine: Lacks the ethyl group, which can affect its chemical properties and applications.
1-Ethylpiperazine:
2,6-Diethylpiperazine: Contains two ethyl groups, which can further alter its properties.
Uniqueness
1-Ethyl-2,6-dimethylpiperazine is unique due to its specific combination of ethyl and dimethyl groups. This structural configuration can enhance its stability, reactivity, and potential biological activities compared to other piperazine derivatives .
属性
分子式 |
C8H18N2 |
|---|---|
分子量 |
142.24 g/mol |
IUPAC 名称 |
1-ethyl-2,6-dimethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-4-10-7(2)5-9-6-8(10)3/h7-9H,4-6H2,1-3H3 |
InChI 键 |
GKHLJUSYIJMTQH-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(CNCC1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt](/img/structure/B12090645.png)


![4-[2-(3,4-Dimethylphenyl)ethyl]piperidine](/img/structure/B12090669.png)



